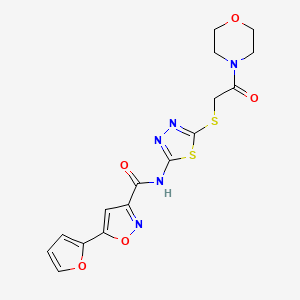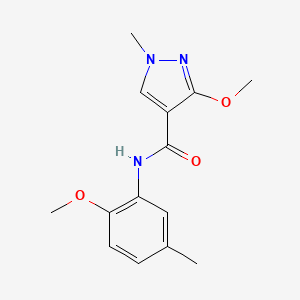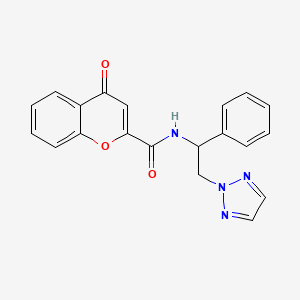
N-(3-methoxyphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic and Anti-inflammatory Properties
Research on related compounds has demonstrated significant potential in the development of analgesic and anti-inflammatory agents. For instance, novel heterocyclic compounds derived from benzodifuranyl and triazines, including carboxamide derivatives, have been synthesized and evaluated for their COX-1/COX-2 inhibition capabilities. These compounds exhibited notable analgesic and anti-inflammatory activities, suggesting potential applications for similar carboxamide derivatives in treating conditions requiring the modulation of inflammatory responses and pain management (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial Activity
The synthesis and antimicrobial study of fluoroquinolone-based thiazolidinones highlight the potential of certain carboxamide derivatives to serve as effective antibacterial and antifungal agents. This suggests a promising area for the application of N-(3-methoxyphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide in developing new antimicrobial compounds that could contribute to the treatment of resistant strains of bacteria and fungi (N. Patel, S. D. Patel, 2010).
Radioligand Development for PET Imaging
Carboxamide derivatives have also been synthesized for use as potential PET (Positron Emission Tomography) radioligands, particularly for imaging dopamine D3 receptors. This highlights the utility of carboxamide compounds in the development of diagnostic tools in neurology and pharmacology, offering a pathway for the application of similar compounds in creating radioligands that could assist in the diagnosis and study of neurological conditions (Mingzhang Gao et al., 2008).
Selective Inhibition of Kinase Activity
In the search for selective inhibitors of the Met kinase superfamily, carboxamide derivatives have been identified as potent and selective inhibitors, demonstrating the potential of such compounds in targeted cancer therapy. These findings suggest that carboxamide derivatives, including those similar to N-(3-methoxyphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide, could be explored for their therapeutic potential in oncology, particularly in the development of targeted therapies for specific cancer types (G. M. Schroeder et al., 2009).
properties
IUPAC Name |
N-(3-methoxyphenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-21-17(23)9-8-16(20-21)22-10-4-5-13(12-22)18(24)19-14-6-3-7-15(11-14)25-2/h3,6-9,11,13H,4-5,10,12H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKICIOMPALOBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2798603.png)


![N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2798608.png)
![2-Oxa-5-azaspiro[3.5]non-7-ene](/img/structure/B2798610.png)
![N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide](/img/structure/B2798613.png)


![3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2798618.png)
![Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2798619.png)
![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2798620.png)


